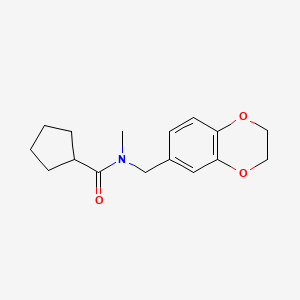
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide, also known as MDB or MDBP, is a synthetic compound that has been widely used in scientific research. The compound has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide exerts its biological activity through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. By inhibiting HDACs, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide promotes the acetylation of histones, which leads to chromatin relaxation and transcriptional activation of genes involved in various biological processes.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which is associated with the downregulation of anti-apoptotic genes and upregulation of pro-apoptotic genes. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide has also been shown to inhibit the replication of HIV-1 and HSV-1 by blocking the expression of viral genes. Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide is a potent and selective inhibitor of HDACs, which makes it a valuable tool for investigating the role of HDACs in various biological processes. However, the use of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide in lab experiments is limited by its low solubility in water and its toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to ensure the effective and safe use of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide in lab experiments.
Direcciones Futuras
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide has shown great potential as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. Further research is needed to elucidate the molecular mechanisms underlying the biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide and to optimize its pharmacokinetic and pharmacodynamic properties. Moreover, the development of novel HDAC inhibitors based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide may lead to the discovery of more potent and selective HDAC inhibitors with improved therapeutic efficacy and safety profile.
Métodos De Síntesis
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide can be synthesized through a multi-step process, which involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with N-methylcyclopentylamine. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and yields N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide as a white crystalline powder.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide has been extensively used in scientific research as a tool to investigate various biological processes. The compound has been found to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide has also been shown to possess antiviral activity against HIV-1 and herpes simplex virus type 1 (HSV-1). Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide has been found to possess anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17(16(18)13-4-2-3-5-13)11-12-6-7-14-15(10-12)20-9-8-19-14/h6-7,10,13H,2-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNNHFQOUUQEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide](/img/structure/B7505507.png)
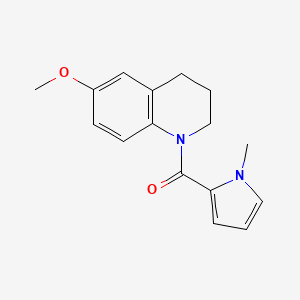
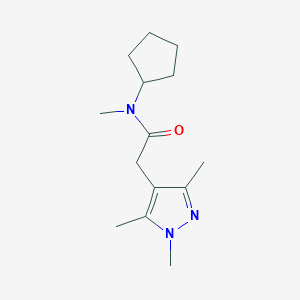
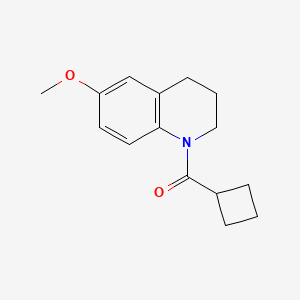
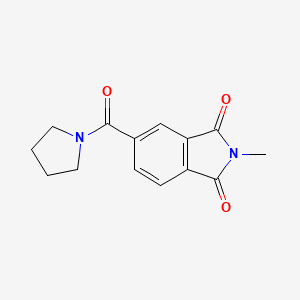
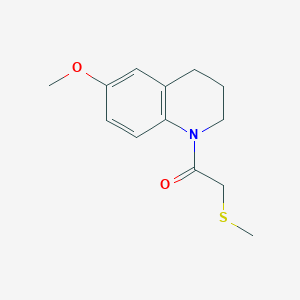
![N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide](/img/structure/B7505542.png)
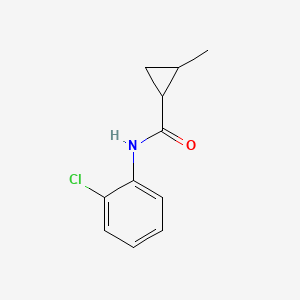
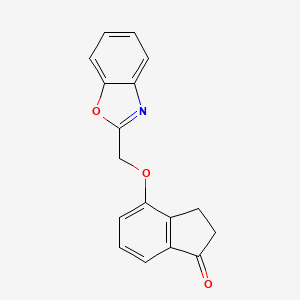
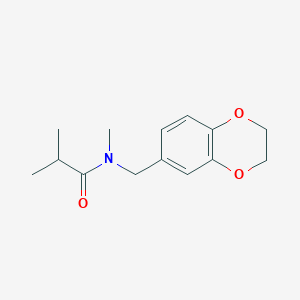
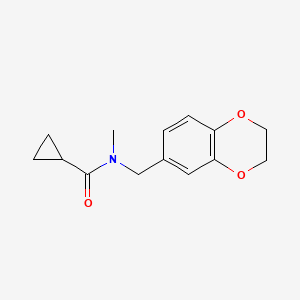
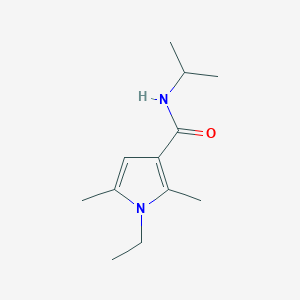
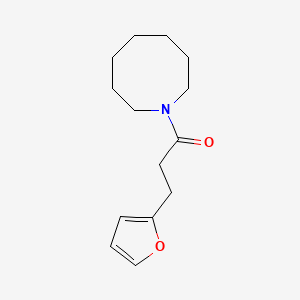
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone](/img/structure/B7505615.png)